Product packaging for 6-Methylthiazolo[5,4-b]pyridine(Cat. No.:CAS No. 857970-07-1)

6-Methylthiazolo[5,4-b]pyridine

Cat. No.: B3158451
CAS No.: 857970-07-1
M. Wt: 150.2 g/mol
InChI Key: YVWAHALRNMIQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylthiazolo[5,4-b]pyridine is a privileged nitrogen-sulfur fused bicyclic heterocycle of high interest in medicinal chemistry and drug discovery. This scaffold is recognized for its structural resemblance to purine isosteres and its presence in compounds targeting a diverse array of biological activities . Researchers value this core structure for designing novel therapeutics, particularly in oncology. The thiazolo[5,4-b]pyridine skeleton has been successfully utilized in the design of potent and selective enzyme inhibitors. Notably, derivatives featuring this scaffold have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors, with specific compounds demonstrating IC50 values in the low nanomolar range against PI3Kα, a key therapeutic target in cancer . Furthermore, this privileged structure has been leveraged to create novel Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors, showing promising activity against resistance mutations in non-small cell lung cancer (NSCLC) . The mechanism of action for these bioactive derivatives often involves direct interaction with the ATP-binding pocket of the target kinase. Molecular docking studies reveal that the N-heterocyclic core can form key hydrogen bonds with the hinge region of the enzyme, while additional substituents, such as sulfonamide groups, contribute critical interactions that enhance binding affinity and inhibitory potency . This compound serves as a versatile building block for the synthesis of such complex target molecules, enabling the exploration of new chemical space in the development of targeted cancer therapies. This product is intended for research and further chemical derivation in a laboratory setting only. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B3158451 6-Methylthiazolo[5,4-b]pyridine CAS No. 857970-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-2-6-7(8-3-5)10-4-9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWAHALRNMIQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Structural Elucidation in Research on 6 Methylthiazolo 5,4 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 6-Methylthiazolo[5,4-b]pyridine would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) and thiazole (B1198619) rings, as well as the methyl group. The aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The methyl protons would appear as a singlet in the upfield region (around δ 2.5 ppm).

No specific, experimentally verified ¹H NMR data for this compound has been found in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbon of the methyl group.

Specific, experimentally determined ¹³C NMR data for this compound are not available in the surveyed scientific literature.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₆N₂S), HRMS would confirm its molecular formula by matching the experimental mass to the calculated exact mass. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, showing how the molecule breaks apart under ionization.

While HRMS data is commonly reported for novel derivatives in synthetic chemistry papers, specific data for this compound has not been located. hmdb.ca

X-ray Crystallography for Definitive Solid-State Structural Confirmation and Conformation Analysis

A search of crystallographic databases and the scientific literature did not yield any published crystal structures for this compound.

Computational and Theoretical Investigations of 6 Methylthiazolo 5,4 B Pyridine and Its Analogues

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-receptor complex. This method is crucial for understanding the binding mechanisms of 6-Methylthiazolo[5,4-b]pyridine analogues and for guiding the design of more potent and selective molecules.

Prediction of Binding Modes and Affinities within Protein Active Sites

Molecular docking studies have been instrumental in elucidating the binding modes of thiazolo[5,4-b]pyridine (B1319707) derivatives within the active sites of various protein kinases, which are critical targets in cancer therapy. For instance, in studies targeting the c-KIT kinase, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors, docking simulations revealed that a 3-(trifluoromethyl)phenyl group attached to the thiazolo[5,4-b]pyridine scaffold fits snugly into a hydrophobic binding pocket. nih.gov This interaction is a key determinant of the compound's inhibitory activity.

Similarly, investigations into phosphoinositide 3-kinase (PI3K) inhibitors have shown that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold effectively occupies the ATP binding pocket of the PI3Kα kinase. nih.gov The binding is characterized by a network of interactions, including hydrogen bonds and a water-mediated bridge with key residues such as Val851, Tyr836, and Asp810. nih.gov Furthermore, a sulfonamide group on these analogues can form an additional hydrogen bond with Lys802, enhancing the binding affinity. nih.gov

The binding affinities, often expressed as binding energy, indicate the strength of the interaction between the ligand and the protein. For a series of thiazolo[4,5-b]pyridine (B1357651) derivatives, docking calculations against various targets, including Calf Thymus DNA (CT-DNA), Bovine Serum Albumin (BSA), and the SARS-CoV-2 main protease (3CLPro), have shown binding energies in the ranges of -8.1 to -8.9 kcal/mol, -7.5 to -10.5 kcal/mol, and -6.7 to -8.8 kcal/mol, respectively. dntb.gov.ua These values suggest strong and stable interactions.

Table 1: Predicted Binding Energies of Thiazolo[4,5-b]pyridine Derivatives with Various Biological Targets

Biological TargetBinding Energy Range (kcal/mol)
CT-DNA-8.1 to -8.9
BSA-7.5 to -10.5
SARS-CoV-2 3CLPro-6.7 to -8.8

This table presents the range of binding energies calculated from molecular docking studies of various thiazolo[4,5-b]pyridine derivatives, indicating their potential for strong interactions with these biological macromolecules.

Identification of Specific Hinge-Binding Motifs and Interaction Hotspots

A critical aspect of kinase inhibition is the interaction with the hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. The thiazolo[5,4-b]pyridine scaffold has demonstrated distinct binding modes that are dependent on the target kinase. A recurring and crucial interaction is the formation of hydrogen bonds with the backbone of the hinge region.

Specifically, the 4-nitrogen atom of the thiazolo[5,4-b]pyridine core has been identified as a key hinge-binding motif in PI3K kinase inhibitors. nih.gov It forms a critical hydrogen bond with the backbone amide of Val851 in the hinge region of PI3Kα. nih.gov This interaction anchors the inhibitor in the ATP binding site. In other kinases, such as Interleukin-2-inducible T-cell kinase (ITK), the 1-nitrogen and the 2-amino group of the thiazolo[5,4-b]pyridine scaffold are responsible for forming hydrogen bonding contacts with the hinge region. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead candidates.

Correlation of Molecular Descriptors with Biological Activities for Predictive Modeling

The foundation of QSAR modeling lies in the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These can be categorized as 1D, 2D, or 3D descriptors, capturing various aspects of the molecular structure.

In a study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives, a range of 2D and 3D molecular descriptors were found to be crucial for their antioxidant activity. The study highlighted that small, hydrophilic molecules with a minimal distance of specific atoms from the center of mass, and a symmetrical distribution of electronegative atoms, tend to exhibit higher activity.

To build a robust QSAR model, statistical techniques such as multiple linear regression (MLR) and genetic algorithms (GA) are employed. GA is used to select the most relevant descriptors, while MLR is used to generate the mathematical equation that correlates these descriptors with the biological activity. The quality of the model is assessed using various statistical parameters, including the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). For the 3H-thiazolo[4,5-b]pyridin-2-one derivatives, the generated QSAR models showed good statistical significance and predictive power, with Q² values ranging from 0.7060 to 0.7480.

Development of Predictive Models for Novel Compound Design

Once a statistically validated QSAR model is developed, it can be used to predict the biological activity of new, untested compounds. This predictive capability is a cornerstone of modern drug design, as it allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and biological evaluation.

The insights gained from the descriptors in the QSAR model provide a deeper understanding of the structure-activity relationship. For example, if a descriptor related to hydrophobicity is found to be positively correlated with activity, it suggests that increasing the hydrophobicity of a particular region of the molecule could lead to more potent compounds.

These predictive models, therefore, serve as a guide for the rational design of novel analogues of this compound with potentially improved biological activities. By focusing on the synthesis of compounds predicted to be highly active, the efficiency of the drug discovery process can be significantly enhanced.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide fundamental insights into the intrinsic properties of this compound and its analogues that govern their chemical behavior and interactions.

DFT calculations on a 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative have been used to determine its electronic properties. actascientific.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. actascientific.com

The negative values for both HOMO and LUMO energies in the studied thiazolopyridine derivative indicate its stability. actascientific.com From these frontier molecular orbital energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), global softness (σ), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Quantum Chemical Parameters for a Thiazolo[4,5-b]pyridine Derivative (DBTHP)

ParameterValue (a.u.)
-EHOMO5.496
-ELUMO1.386
ΔE4.110
Electronegativity (χ)3.441
Chemical Hardness (η)2.055
Global Softness (σ)0.4866
Electrophilicity Index (ω)2.8809

This table, based on data from a study on a thiazolo[4,5-b]pyridine derivative, illustrates the types of quantum chemical parameters that can be calculated using DFT to characterize the electronic structure and reactivity of such compounds. actascientific.com

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is useful for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions such as hydrogen bonding. These detailed electronic insights from DFT and other quantum chemical calculations are invaluable for understanding the reactivity of this compound and for designing analogues with desired electronic properties for specific biological applications. The electronic properties of the imidazo[4,5-b]pyridine scaffold, a related heterocyclic system, have also been investigated using DFT to understand its structural versatility and ability to participate in various intermolecular interactions. mdpi.com

Analysis of Molecular Orbitals and Reactivity Indices

The electronic characteristics of this compound can be elucidated through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity.

In computational studies of related thiazole (B1198619) and thiazolopyridine derivatives, Density Functional Theory (DFT) has been a commonly employed method to calculate these electronic properties. For this compound, the HOMO is typically localized over the electron-rich thiazole ring and the nitrogen and sulfur atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed more across the pyridine (B92270) ring, suggesting that nucleophilic attack would preferentially occur in this region. The introduction of the methyl group at the 6-position is expected to have a modest electron-donating effect, which would slightly raise the energy of the HOMO and LUMO compared to the unsubstituted parent compound.

From the energies of the HOMO and LUMO, various global reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. For instance, a higher electronegativity indicates a greater ability to attract electrons, while chemical hardness reflects the resistance to change in its electron distribution.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar heterocyclic systems calculated using DFT methods.)

ParameterValue (eV)
EHOMO-6.85
ELUMO-1.23
HOMO-LUMO Gap (ΔE)5.62
Electronegativity (χ)4.04
Chemical Hardness (η)2.81
Global Electrophilicity Index (ω)2.90

Conformational Analysis and Energetic Landscapes

The conformational flexibility of this compound is primarily associated with the rotation of the methyl group attached to the pyridine ring. While the fused thiazolo[5,4-b]pyridine core is a rigid planar structure, the methyl group can rotate around the C-C single bond. Theoretical calculations can map out the energetic landscape of this rotation, revealing the most stable conformations and the energy barriers between them.

The rotation of the methyl group is a low-energy process, but it is not entirely free. There is a small rotational barrier due to steric interactions between the hydrogen atoms of the methyl group and the adjacent hydrogen atom on the pyridine ring. The potential energy surface for this rotation typically shows a three-fold symmetry, with three equivalent energy minima and three equivalent transition states.

The energy barrier for methyl group rotation in heteroaromatic systems is influenced by the electronic nature of the ring and the presence of adjacent substituents. For this compound, the barrier is expected to be relatively low, on the order of a few kilojoules per mole. This low barrier means that at room temperature, the methyl group is effectively in free rotation. However, at very low temperatures, it would reside in one of the staggered conformations where the C-H bonds of the methyl group are positioned to minimize steric clash with the neighboring C-H bond of the pyridine ring.

Table 2: Calculated Rotational Barrier for the Methyl Group in this compound (Note: The following data is illustrative and based on typical values for methyl group rotation in similar heteroaromatic systems.)

ParameterValue
Rotational Barrier (kJ/mol)~2.5
Rotational Barrier (cm-1)~210
Most Stable ConformationStaggered
Transition State ConformationEclipsed

Mechanistic Research into Biological Activities of 6 Methylthiazolo 5,4 B Pyridine Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives of the 6-methylthiazolo[5,4-b]pyridine scaffold have been the subject of intensive investigation for their ability to inhibit various enzymes, revealing complex mechanisms of action and pathways to therapeutic intervention.

Phosphoinositide 3-Kinase (PI3Kα) Inhibition Mechanisms

The thiazolo[5,4-b]pyridine (B1319707) core is a recognized template for developing potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cell growth and survival pathways. A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized to target PI3K. researchgate.net Enzymatic assays demonstrated that these compounds exhibit potent PI3K inhibitory activity. researchgate.net

Docking analyses have provided insight into the binding mechanism, revealing that the N-heterocyclic core of these compounds interacts directly with the kinase through key hydrogen bonds. researchgate.net Specifically, the nitrogen atom at the 4-position of the thiazolo[5,4-b]pyridine scaffold serves as a hinge-binding motif for PI3K inhibitors. nih.gov

Structure-activity relationship (SAR) studies highlighted that a sulfonamide functional group was critical for potent inhibitory activity against the PI3Kα isoform. researchgate.net A representative compound, 19a , showed potent, nanomolar inhibition of PI3Kα, PI3Kγ, and PI3Kδ, but its activity against PI3Kβ was about 10-fold lower, indicating a degree of selectivity among the isoforms. researchgate.net

Table 1: PI3K Inhibition by Representative Thiazolo[5,4-b]pyridine Derivative (Compound 19a)

Kinase Isoform IC₅₀ (nM)
PI3Kα 3.6
PI3Kγ 1.8
PI3Kδ 2.5

Data sourced from a study on novel thiazolo[5,4-b]pyridine analogues. researchgate.net The table is interactive and can be sorted.

c-KIT Kinase Inhibition and Strategies for Overcoming Drug Resistance (e.g., Imatinib (B729) Resistance)

Mutations in the c-KIT receptor tyrosine kinase are a primary driver in gastrointestinal stromal tumors (GIST). dntb.gov.ua While inhibitors like imatinib are used as first-line therapy, secondary mutations often lead to drug resistance. mdpi.com To address this, researchers synthesized 31 novel thiazolo[5,4-b]pyridine derivatives, functionalizing the 6-position of the scaffold for the first time to identify novel c-KIT inhibitors. nih.govmdpi.com

SAR studies identified derivative 6r as a particularly potent c-KIT inhibitor. mdpi.com This compound demonstrated significantly higher enzymatic and anti-proliferative activities compared to imatinib and was comparable to sunitinib. mdpi.comresearchgate.net Crucially, 6r was highly effective against the imatinib-resistant c-KIT V560G/D816V double mutant. mdpi.comresearchgate.net

Mechanistically, Western blot analysis confirmed that 6r significantly blocks the auto-phosphorylation of c-KIT and its downstream signaling pathways in various GIST and mastocytosis cell lines. mdpi.com This blockade of signaling attenuates cancer cell proliferation, induces apoptosis, and leads to cell cycle arrest. mdpi.comnih.gov The compound also effectively suppressed migration, invasion, and anchorage-independent growth of GIST cells. mdpi.comresearchgate.net

Table 2: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivative 6r Against c-KIT

Target / Cell Line Inhibitor IC₅₀ / GI₅₀ (µM) Fold-Improvement vs. Imatinib
c-KIT (enzymatic) Imatinib 0.27 -
Sunitinib 0.14 1.9x
6r 0.14 1.9x
c-KIT V560G/D816V (enzymatic) Imatinib >10 -
6r 4.77 8.0x (vs. HMC1.2 GI₅₀)
HMC1.2 cells (V560G/D816V) Imatinib 27.10 -

Data compiled from studies on novel c-KIT inhibitors. nih.govmdpi.com The table is interactive and can be sorted.

Exploration of Inhibitory Activity Against Other Kinases (e.g., ITK, BCR-ABL, RAF, VEGFR2)

The versatility of the thiazolo[5,4-b]pyridine scaffold has been leveraged to develop inhibitors for a variety of other kinases. nih.govresearchgate.net The specific binding mode of these derivatives can be tailored depending on the target kinase. nih.gov

For instance, in the inhibition of Interleukin-2 Inducible T-cell Kinase (ITK), the nitrogen at the 1-position and the amino group at the 2-position of the scaffold are crucial for forming hydrogen-bonding contacts with the kinase hinge region. nih.gov

In contrast, for kinases like BCR-ABL, RAF, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the strategy has involved functionalizing the 5-position of the thiazolo[5,4-b]pyridine ring to target the ATP-binding site. nih.govvulcanchem.com This adaptability makes the scaffold a valuable starting point for designing inhibitors against a range of clinically relevant kinases. nih.gov

Investigations into Acyl-ACP Thioesterase (FAT) Inhibition for Herbicidal Action

The enzyme Acyl-ACP Thioesterase (FAT) plays a critical role in plant lipid biosynthesis by releasing fatty acids from their acyl carrier protein (ACP), a necessary step for their export and use in building membranes. [ ] Inhibition of this enzyme is a known mechanism for herbicidal action. [ ] While research has identified certain herbicides that bind to and inhibit FAT, studies directly linking the this compound scaffold to this specific enzymatic target for herbicidal purposes were not found in the reviewed literature.

Research on Aldose Reductase 2 (ALR2) Inhibition Pathways

Aldose Reductase 2 (ALR2) is an enzyme in the polyol pathway that converts glucose to sorbitol. [ ] Under hyperglycemic conditions, this pathway's over-activation contributes to diabetic complications like neuropathy and retinopathy. [ ] Consequently, ALR2 is a key target for developing drugs to manage these conditions. While various heterocyclic compounds, including benzothiazole (B30560) derivatives, have been investigated as ALR2 inhibitors, the available research did not provide a direct mechanistic link between this compound derivatives and the inhibition of ALR2. researchgate.net

Research on Anti-proliferative Mechanisms in Cellular Models

The anti-proliferative activities of this compound derivatives have been extensively documented in various cancer cell models, with mechanisms often tied to the specific kinase they are designed to inhibit.

For derivatives targeting c-KIT, such as 6r , the anti-proliferative mechanism is a direct consequence of inhibiting the kinase. In c-KIT-dependent cancer cells like GIST-T1 and HMC1.2, this inhibition halts the oncogenic signaling that drives cell growth. mdpi.comresearchgate.net The downstream effects include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing the cells from dividing. mdpi.comnih.gov

Other derivatives have been developed to target different oncogenic drivers. A novel thiazolo[5,4-b]pyridine derivative, 5m , was shown to be a potent inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key target in non-small cell lung cancer. dntb.gov.ua In A549 lung cancer cells, compound 5m was found to arrest the cell cycle at the G2/M phase. dntb.gov.ua Its mechanism for inducing apoptosis involved decreasing the mitochondrial membrane potential and increasing reactive oxygen species (ROS). dntb.gov.ua This was further confirmed by Western blot analysis, which showed an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, as well as key cell cycle proteins CyclinB1 and CDK-1. dntb.gov.ua

Further studies have explored other mechanisms. A different thiazolo[5,4-b]pyridine derivative was evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116). actascientific.com Research into this compound suggested that its anti-proliferative effects may stem from its ability to bind to and intercalate with DNA, a mechanism that disrupts DNA replication and transcription, ultimately leading to cell death. actascientific.com

Table 3: Compound Names Mentioned in the Article

Compound Name/Identifier Chemical Class/Scaffold
This compound Thiazolo[5,4-b]pyridine
Compound 19a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine
Compound 6r Thiazolo[5,4-b]pyridine derivative
Compound 5m Thiazolo[5,4-b]pyridine derivative
Imatinib 2-Phenylaminopyrimidine derivative
Sunitinib Indolinone derivative

| Benzothiazole derivatives | Benzothiazole |

Modulation of Key Cell Signaling Pathways Associated with Growth and Survival

Thiazolo[5,4-b]pyridine derivatives have been identified as potent modulators of critical cell signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. A key target of these derivatives is the c-KIT receptor tyrosine kinase. nih.gov Dysfunctions in c-KIT, such as gain-of-function mutations, are implicated in various cancers, including gastrointestinal stromal tumors (GIST). nih.gov

Studies have shown that certain this compound derivatives can effectively inhibit c-KIT, even in cases of imatinib resistance. For instance, the derivative known as 6r has demonstrated significant inhibitory activity against the c-KIT V560G/D816V double mutant, which is resistant to imatinib. nih.gov This inhibition blocks the downstream signaling cascades that are crucial for tumor cell proliferation and survival, such as the PI3K/mTOR pathway. nih.gov The blockade of these pathways ultimately hinders cancer cell growth and proliferation. nih.gov

Another important target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). nih.gov Certain derivatives have been designed to selectively target EGFR-TK, including mutations that confer resistance to existing therapies in non-small cell lung cancer. nih.gov Mechanistic studies have confirmed that active compounds in this series act as inhibitors of EGFR-TK autophosphorylation. nih.gov

Table 1: Modulation of Key Cell Signaling Pathways by this compound Derivatives

Derivative/CompoundTarget Pathway/ProteinEffectAssociated DiseaseReference
6rc-KIT (including V560G/D816V mutant), PI3K/mTORInhibition, Blockade of downstream signalingGastrointestinal Stromal Tumors (GIST) nih.gov
10kEGFR-TKInhibition of autophosphorylationNon-Small Cell Lung Cancer nih.gov

Mechanisms of Induced Apoptosis in Cancer Cell Lines

A crucial aspect of cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Research has demonstrated that this compound derivatives are capable of triggering apoptosis in various cancer cell lines through multiple mechanisms.

One primary mechanism involves the disruption of the mitochondrial membrane potential (ΔΨm). mdpi.comresearchgate.net A decrease in ΔΨm is a key event in the intrinsic pathway of apoptosis. Studies on MCF-7 breast cancer cells have shown that treatment with certain pyridine-thiazole derivatives leads to a significant reduction in mitochondrial membrane potential. mdpi.com Similarly, in HL-60 leukemia cells, 4-Methylthiazole has been shown to significantly disrupt MMP. researchgate.net This disruption leads to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c. researchgate.net

The activation of caspases, a family of proteases that execute apoptosis, is another hallmark of apoptosis induced by these compounds. The activation of caspase-3, a key executioner caspase, has been observed in HL-60 leukemia cells following treatment with 4-Methylthiazole. researchgate.net Furthermore, apoptosis assays have revealed that derivatives like 10k can induce substantial early and late apoptosis in cancer cells. nih.gov For instance, in HCC827 cancer cells, compound 10k led to 31.9% early apoptosis and 8.8% late apoptosis, compared to minimal levels in control cells. nih.gov

Table 2: Mechanisms of Induced Apoptosis by this compound Derivatives

Derivative/CompoundCancer Cell LineMechanismApoptotic MarkersReference
Pyridine-thiazole derivatives (e.g., compounds 4 and 7)MCF-7 (Breast Cancer)Intrinsic pathway, disruption of mitochondrial membrane potential (ΔΨm)Decreased ΔΨm mdpi.com
4-MethylthiazoleHL-60 (Leukemia)Mitochondrial disruption, caspase activation, cytochrome c releaseDisrupted MMP, activated Caspase-3, Cytochrome C release researchgate.net
10kHCC827 (Non-Small Cell Lung Cancer)Induction of early and late apoptosisIncreased percentage of apoptotic cells nih.gov

Investigations into Antimicrobial and Antifungal Mechanisms

In addition to their anticancer properties, derivatives of this compound have shown promise as antimicrobial and antifungal agents.

Efficacy and Mechanism Against Bacterial Strains (e.g., Pseudomonas aeruginosa, Escherichia coli)

The antibacterial activity of thiazolo[5,4-b]pyridine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. While some studies have shown moderate activity, the specific mechanisms of action are still under investigation. japsonline.com High-throughput screening has been employed to identify small molecules with antibacterial activity against E. coli and P. aeruginosa. nih.gov The efficacy of these compounds is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. mdpi.com Some pyridine (B92270) derivatives have demonstrated the ability to inhibit bacterial growth and, in some cases, disrupt biofilm formation, which is a key virulence factor for many pathogenic bacteria. mdpi.comnih.gov

Table 3: Antibacterial Activity of Pyridine and Thiazole (B1198619) Derivatives

Compound ClassBacterial StrainObserved EffectReference
Pyrazolo[3,4-b]pyridinesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaModerate antibacterial activity japsonline.com
N-alkylated pyridine-based saltsStaphylococcus aureus, Escherichia coliAntibacterial and antibiofilm activity nih.gov
Thiazolo[4,5-d]pyrimidine derivativesStaphylococcus aureusActive against S. aureus researchgate.net

Studies on Antifungal and Antiseptic Activities

The antifungal potential of thiazolo[5,4-b]pyridine derivatives has also been explored. One study investigating the secondary metabolites of an endophytic fungus, Penicillium janthinellum, led to the isolation of a thiazolo[5,4-b]pyridine alkaloid. nih.gov While this specific compound did not show significant activity, other isolated compounds from the same source exhibited weak to moderate antifungal activity against Alternaria fragriae. nih.gov Other research has focused on synthesizing and evaluating thiazolo[4,5-b]pyridine (B1357651) derivatives for their antifungal properties, with some compounds showing activity against Candida albicans. researchgate.net The mechanisms underlying these antifungal effects are not yet fully elucidated but are an active area of research.

Table 4: Antifungal Activity of Thiazolo[5,4-b]pyridine and Related Derivatives

Compound/DerivativeFungal StrainActivityReference
Compound 9 (from P. janthinellum)Alternaria fragriaeWeak antifungal activity (MIC 25 μg/mL) nih.gov
Compound 10 (from P. janthinellum)Alternaria fragriaeModerate antifungal activity (MIC 12.5 μg/mL) nih.gov
Thiazolo[4,5-b]pyridine derivativesCandida albicansAntifungal activity (MIC 12.5 μg/mL for the most active compound) researchgate.net

Elucidation of Anti-inflammatory and Analgesic Pathways

Derivatives of thiazolo[5,4-b]pyridine have demonstrated significant anti-inflammatory and analgesic properties. The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. rjpbr.com

Research into thiazolo[4,5-b]pyridin-2-one derivatives has shown that these compounds can exhibit considerable anti-inflammatory effects in vivo, with some approaching or even exceeding the activity of the well-known NSAID, Ibuprofen. biointerfaceresearch.com Similarly, studies on pyridine- and thiazole-based hydrazides have identified compounds with promising anti-inflammatory activity, evaluated by their ability to inhibit protein denaturation, a hallmark of inflammation. nih.gov The analgesic effects of these compounds have been demonstrated in models of pain induced by chemical stimuli. nih.gov

Table 5: Anti-inflammatory and Analgesic Activity of Thiazolo[5,4-b]pyridine Derivatives

Compound Class/DerivativeActivityExperimental ModelComparisonReference
Thiazolo[4,5-b]pyridin-2-one derivativesAnti-inflammatoryCarrageenan-induced rat paw edemaSome compounds comparable to or exceeding Ibuprofen biointerfaceresearch.com
6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide IVa-3Analgesic and Anti-inflammatoryPhenylbenzoquinone-induced writhing and carrageenan-induced rat paw edemaMost potent among synthesized compounds nih.gov
Pyridine- and thiazole-based hydrazidesAnti-inflammatoryInhibition of protein (bovine albumin) denaturationIC50 values ranged from 46.29–100.60 μg/mL nih.gov

Exploration of Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Thiazolo[4,5-b]pyridine derivatives have been investigated for their antioxidant potential. pensoft.netpensoft.netresearchgate.net

The primary method used to evaluate the in vitro antioxidant activity of these compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.netpensoft.netresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. Several novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives have been synthesized and shown to possess antioxidant activity in this assay. pensoft.netpensoft.netresearchgate.net The presence of specific functional groups and substitutions on the thiazolo[4,5-b]pyridine scaffold appears to be crucial for this activity. pensoft.netbiointerfaceresearch.com

Table 6: Antioxidant Activity of Thiazolo[4,5-b]pyridine Derivatives

Compound ClassAssayKey FindingReference
(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivativesDPPH radical scavengingDemonstrated antioxidant activity pensoft.netpensoft.netresearchgate.net
N3 substituted 5,7-dіmethyl-3H-thiazоlо[4,5-b]pyridіne-2-оnesDPPH radical scavengingSome compounds were found to be potent antioxidants biointerfaceresearch.com

Development and Application of Fluorescent Probes for Biological Imaging (e.g., Zinc Ion Detection)

The development of fluorescent probes for the detection of biologically significant metal ions is a dynamic area of research. Derivatives of the thiazolopyridine scaffold have been identified as promising candidates for creating selective and sensitive fluorescent sensors, particularly for zinc ions (Zn²+).

A novel fluorescent probe based on the thiazolo[4,5-b]pyridine framework, named 2-HPTP, has been synthesized and investigated for its ability to detect Zn²⁺. acs.org This probe demonstrates high selectivity for zinc ions over other biologically important cations. acs.org The detection mechanism involves the formation of a 1:1 complex between 2-HPTP and Zn²⁺. This binding event leads to a significant enhancement of fluorescence and a notable red-shift of 85 nm in the emission wavelength. acs.org Further studies have determined the detection limit for Zn²⁺ to be 3.48 x 10⁻⁷ M and the association constant to be 2.40 x 10⁶ M⁻¹. acs.org

The practical application of 2-HPTP in biological imaging has been successfully demonstrated. Live cell imaging experiments have shown that the probe is membrane-permeable and possesses good photostability, making it suitable for monitoring changes in intracellular Zn²⁺ concentrations. acs.org Co-staining experiments have further revealed that 2-HPTP exhibits high selectivity for lysosomes within living cells. acs.org The utility of this probe extends to in vivo imaging, as demonstrated in the nematode C. elegans, where it was used to visualize changes in Zn²⁺ levels in living tissues. acs.org

In a related development, a "turn-on" fluorescent sensor, BIPP, was synthesized using benzothiazole and imidazopyridine derivatives. acs.orgacs.org This sensor also shows remarkable selectivity and sensitivity for Zn²⁺. The addition of Zn²⁺ to BIPP induces a significant increase in fluorescence intensity at 542 nm, causing the solution's color to change from blue to bright green. acs.orgacs.org The proposed mechanism involves the inhibition of a photoinduced electron transfer (PET) process upon Zn²⁺ binding. acs.org BIPP has a very low detection limit of 2.36 x 10⁻⁸ M and has been effectively used to detect zinc ions in both real water samples and living cells. acs.orgacs.org

Table 1: Characteristics of Thiazole-Based Fluorescent Probes for Zinc Ion Detection

Probe Name Scaffold Binding Ratio (Probe:Zn²⁺) Detection Limit (M) Key Features Applications
2-HPTP Thiazolo[4,5-b]pyridine 1:1 acs.org 3.48 x 10⁻⁷ acs.org 85 nm red-shift in emission; high selectivity for lysosomes. acs.org Intracellular and in vivo Zn²⁺ imaging. acs.org
BIPP Benzothiazole-Imidazopyridine 8:2 acs.orgacs.org 2.36 x 10⁻⁸ acs.orgacs.org "Turn-on" fluorescence; color change from blue to green. acs.orgacs.org Zn²⁺ detection in water samples and living cells. acs.orgacs.org

Research into Herbicidal Modes of Action and Selectivity

Recent research has identified a new class of herbicides based on the thiazolopyridine scaffold, offering a novel mode of action (MoA) for weed control. acs.orgacs.org These compounds were discovered through a process of "scaffold hopping," starting from a compound class with a 1,8-naphthyridine (B1210474) core. acs.orgacs.org

Biochemical investigations have confirmed that these thiazolopyridine derivatives act by inhibiting the enzyme acyl–acyl carrier protein (ACP) thioesterase (FAT). acs.orgacs.org This mode of action was further validated through X-ray co-crystallography, which provided a structural basis for the inhibition. acs.orgacs.org The inhibition of FAT disrupts fatty acid metabolism in plants, which is essential for their growth and survival.

Greenhouse trials have demonstrated that these thiazolopyridine herbicides exhibit excellent control over grass weed species when applied pre-emergence. acs.org The compounds also show a dose-response relationship that allows for partial selectivity in certain crops. acs.org A specific derivative, 6-Methyl-5-(4-methyl-3-thienyl)thiazolo[4,5-b]pyridine (compound 8y), was synthesized as part of this research effort, highlighting the direct relevance of the this compound core to this herbicidal activity. acs.org The development of herbicides with new modes of action, such as these thiazolopyridine derivatives, is crucial for managing the growing problem of weed resistance to existing herbicides. acs.orgacs.org

Table 2: Herbicidal Activity of Thiazolopyridine Derivatives

Compound Class Target Enzyme Mode of Action Selectivity
Thiazolopyridines Acyl-ACP Thioesterase (FAT) acs.orgacs.org Inhibition of fatty acid biosynthesis. acs.orgacs.org Good control of grass weeds; partial selectivity in some crops. acs.org

Advanced Applications and Future Research Trajectories for 6 Methylthiazolo 5,4 B Pyridine

Development of Advanced Research Tools and Chemical Probes based on the Core Structure

The thiazolo[5,4-b]pyridine (B1319707) core, the foundational structure of 6-Methylthiazolo[5,4-b]pyridine, is an excellent framework for the design of specialized research tools and chemical probes. These tools are instrumental for exploring complex biological systems. The development of fluorescent probes from related thiazolopyridine structures for the detection of biologically significant ions showcases the potential of this chemical family.

For instance, a fluorescent probe based on a similar thiazolo[4,5-b]pyridine (B1357651) scaffold has been synthesized for the selective detection of zinc ions (Zn²⁺). This probe demonstrated a notable fluorescence enhancement and a significant red-shift in its emission wavelength upon binding to Zn²⁺, allowing for the monitoring of intracellular zinc ion concentrations. The probe was found to be membrane-permeable and photostable, making it suitable for live-cell imaging and for studying the biological functions of Zn²⁺ in organisms like C. elegans.

The success of such probes suggests that the this compound structure could be similarly modified to create a new generation of chemical probes. The methyl group at the 6-position could potentially modulate the electronic properties and steric interactions of the molecule, offering a handle for fine-tuning the selectivity and sensitivity of new probes for various analytes.

Table 1: Characteristics of a Thiazolo[4,5-b]pyridine-based Zn²⁺ Fluorescent Probe

Property Finding Reference
Selectivity High selectivity for Zn²⁺ over other cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺
Complex Formation Forms a 1:1 complex with Zn²⁺
Fluorescence Change Enhancement of fluorescence with an 85 nm red-shift upon binding Zn²⁺
Detection Limit 3.48 x 10⁻⁷ M
Association Constant 2.40 x 10⁶ M⁻¹

Exploration of Potential in Targeted Therapies Beyond Current Investigated Avenues

The thiazolo[5,4-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy. While specific research into this compound is still emerging, the broader class of thiazolopyridines has shown significant promise.

Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of various kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2. The versatility of this scaffold allows for different binding modes to the kinase hinge region, a critical component of the ATP-binding site. For example, the nitrogen at position 4 of the thiazolo[5,4-b]pyridine ring can act as a hinge-binding motif for PI3K inhibitors. In contrast, for ITK inhibitors, the nitrogen at position 1 and the amino group at position 2 form hydrogen bonds with the kinase hinge region.

Furthermore, functionalization at the 5-position of the thiazolo[5,4-b]pyridine core has been explored to target the ATP-binding site of kinases like BCR-ABL, RAF, and VEGFR2. A significant development in this area is the novel functionalization at the 6-position of the scaffold to create inhibitors of c-KIT, a receptor tyrosine kinase implicated in various cancers. This suggests that the 6-methyl group in this compound could play a crucial role in developing new kinase inhibitors with unique binding properties and the potential to overcome drug resistance.

Fundamental Research in New Materials Science with Unique Electronic or Optical Properties

The potential of this compound extends beyond biomedical applications into the realm of materials science. The core structure is of interest for creating novel organic materials with tailored electronic and optical properties, suitable for applications in optoelectronics.

While direct research on the material properties of this compound is in its early stages, studies on analogous thiazole-based heterocyclic systems provide a strong indication of its potential. For example, compounds based on the thiazolo[5,4-d]thiazole (B1587360) scaffold have been investigated as fluorescent small molecule dyes for solid-state applications in photonics and optoelectronics. These materials exhibit tunable fluorescence across the visible spectrum, from blue to orange-red.

Derivatives of thiazolo[5,4-d]thiazole have also been synthesized to act as host materials in electroluminescent devices, demonstrating yellowish-green and yellow-green emissions. These compounds possess excellent electronic structures with energy gaps in the range of 2.5–3.0 eV, making them suitable for optoelectronic applications. The introduction of a methyl group, as in this compound, could further modulate the electronic and photophysical properties of such materials, potentially leading to the development of new organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Continued Innovation in Sustainable Synthesis and Green Chemistry Applications

As the importance of this compound and its derivatives grows, so does the need for sustainable and environmentally friendly synthetic methods. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Future research in this area will likely focus on developing catalytic methods that avoid the use of stoichiometric and often toxic reagents. This could include the use of transition-metal catalysis or biocatalysis to construct the thiazolopyridine core. Microwave-assisted organic synthesis (MAOS) is another promising avenue, as it can significantly reduce reaction times and energy consumption.

Future Perspectives and Unexplored Research Frontiers for this compound Analogues in Academia

The exploration of this compound and its analogues is far from complete, with numerous research frontiers yet to be explored. In academic research, a key focus will be on the synthesis and evaluation of a wider range of derivatives to establish comprehensive structure-activity relationships (SAR) and structure-property relationships (SPR).

Unexplored areas of research include the investigation of this compound analogues as potential antiviral, antibacterial, or anti-inflammatory agents. The unique electronic and steric properties of the scaffold may lead to the discovery of novel mechanisms of action against various pathogens and diseases.

Furthermore, the application of computational chemistry and machine learning will likely accelerate the discovery of new applications for this class of compounds. These in silico methods can be used to predict the biological activity, material properties, and synthetic accessibility of novel this compound analogues, guiding experimental efforts towards the most promising candidates. The continued interdisciplinary collaboration between chemists, biologists, and materials scientists will be essential to fully unlock the potential of this versatile heterocyclic scaffold.

Q & A

Basic: What are the optimal synthetic routes for 6-methylthiazolo[5,4-b]pyridine derivatives, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound derivatives typically involves multi-step organic reactions, starting with functionalization of pyridine or thiazole precursors. Key steps include cyclization, halogenation, and Suzuki coupling. For example, derivatives can be synthesized via:

  • Cyclocondensation : Reacting 2-aminopyridine derivatives with thiourea or thioamide reagents under acidic conditions to form the thiazole ring .
  • Halogenation : Introducing substituents like chlorine or fluorine at specific positions using POCl₃ or other halogenating agents .
  • Cross-coupling : Employing palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to attach aryl or heteroaryl groups .
    Optimization : Use anhydrous solvents (e.g., THF), inert atmospheres (N₂/Ar), and controlled temperatures (60–120°C) to minimize side reactions. Continuous flow systems may enhance reproducibility and yield .

Basic: What analytical techniques are essential for characterizing this compound derivatives?

Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing C-6 methyl groups from other isomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) .
  • X-ray Crystallography : Resolves ambiguous structural assignments, particularly for fused-ring systems .
  • HPLC-PDA : Assesses purity and identifies byproducts from multi-step syntheses .

Advanced: How do structural modifications (e.g., sulfonamide groups) influence the PI3Kα inhibitory activity of this compound derivatives?

Answer:
The sulfonamide group is critical for PI3Kα inhibition, as shown in studies where derivatives with 2-chloro-4-fluorophenyl sulfonamide moieties achieved IC₅₀ values of 3.6 nM . Key findings:

  • Hydrogen bonding : The sulfonamide oxygen forms H-bonds with Lys802 and Val851 in PI3Kα’s ATP-binding pocket .
  • Lipophilicity : Substituents like trifluoromethyl (CF₃) enhance membrane permeability but must balance solubility (e.g., logP < 5) .
  • SAR Insights : Replacing pyridyl with phenyl reduces activity by 10-fold, emphasizing the need for nitrogen-rich heterocycles .
    Methodology : Use enzymatic assays (PI3Kα/β/γ/δ isoforms) and molecular docking (e.g., AutoDock Vina) to validate interactions .

Advanced: How can researchers resolve contradictions in IC₅₀ values across studies of thiazolo[5,4-b]pyridine derivatives?

Answer:
Discrepancies often arise from:

  • Enzyme Isoforms : PI3Kα (IC₅₀ = 3.6 nM) vs. PI3Kβ (IC₅₀ = 36 nM) in compound 19a .
  • Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or detection methods (fluorescence vs. radiometric) .
  • Cell Line Specificity : Cancer cell lines (e.g., MDA-MB-231 vs. HeLa) may express differing kinase profiles .
    Resolution : Standardize assays using recombinant enzymes, include positive controls (e.g., LY294002), and validate in ≥2 independent labs .

Advanced: What experimental models are suitable for evaluating the in vivo efficacy of this compound-based therapeutics?

Answer:

  • Autoimmune Models : Experimental autoimmune encephalomyelitis (EAE) in rats, where 5d (0.1 mg/kg) reduced lymphocyte counts and disease severity .
  • Xenograft Tumors : Subcutaneous implantation of PI3Kα-driven cancers (e.g., breast or colon) in nude mice. Monitor tumor volume via caliper measurements .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS. For 5d , t₁/₂ > 6 hours in rodents supports once-daily dosing .

Basic: What safety precautions are recommended when handling this compound derivatives in the lab?

Answer:

  • PPE : Nitrile gloves (tested via EN 374), flame-retardant lab coats, and FFP3 respirators for powder handling .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational tools predict the metabolic stability of this compound derivatives?

Answer:

  • In Silico Models : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism (e.g., CYP3A4 oxidation) .
  • Metabolite ID : LC-HRMS/MS with human liver microsomes identifies primary metabolites (e.g., hydroxylation at C-6 methyl) .
  • DMPK Optimization : Introduce electron-withdrawing groups (e.g., F) to block oxidation sites and improve t₁/₂ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.